molecular formula C16H16N4O5 B2681484 (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide CAS No. 391892-87-8

(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide

Cat. No.: B2681484
CAS No.: 391892-87-8
M. Wt: 344.327
InChI Key: RVVIMEUPVNDURR-QGMBQPNBSA-N
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Description

(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide is a benzamide derivative featuring a 3-nitro-4-methyl-substituted aromatic ring connected via an ethylamide chain to a hydrazinyl group. The hydrazine moiety is further linked to a 5-methylfuran-2-ylmethylene group in an (E)-configuration. This compound’s structural complexity arises from the interplay of electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzamide core, combined with the heteroaromatic furan system.

Properties

IUPAC Name

4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-10-3-5-12(7-14(10)20(23)24)16(22)17-9-15(21)19-18-8-13-6-4-11(2)25-13/h3-8H,9H2,1-2H3,(H,17,22)(H,19,21)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVIMEUPVNDURR-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319739
Record name 4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391892-87-8
Record name 4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a nitro group, a hydrazine moiety, and a furan derivative, which may contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Structural Overview

The compound can be represented as follows:

 E 4 methyl N 2 2 5 methylfuran 2 yl methylene hydrazinyl 2 oxoethyl 3 nitrobenzamide\text{ E 4 methyl N 2 2 5 methylfuran 2 yl methylene hydrazinyl 2 oxoethyl 3 nitrobenzamide}

Key Structural Features:

  • Nitro Group: Known for its role in biological activity.
  • Hydrazine Linkage: Often associated with various pharmacological effects.
  • Furan Ring: Contributes to the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Nitro-containing compounds are widely recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cellular damage.

Research Findings:

  • Studies indicate that compounds similar to (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide exhibit significant antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus .
  • The compound's structure suggests it may act through similar mechanisms as established nitro drugs like metronidazole, which undergoes reduction to exert its effects .

2. Anticancer Activity

There is growing interest in the anticancer potential of nitrobenzamide derivatives. Research has shown that these compounds can selectively induce apoptosis in tumor cells.

Case Studies:

  • A study demonstrated that nitrobenzamide derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers .
  • The mechanism involves the reduction of the nitro group within tumor cells, leading to the formation of cytotoxic intermediates that disrupt cellular processes .

3. Anti-inflammatory Activity

Nitro compounds have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways and inhibit key enzymes involved in inflammation.

Research Insights:

  • Nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
  • The unique combination of functional groups in (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide may enhance its anti-inflammatory effects compared to simpler analogs .

Comparative Analysis of Related Compounds

To better understand the potential of (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
4-MethylbenzamideMethyl group on the benzene ringAnti-inflammatory properties
5-MethylfuranFuran ring structureAntioxidant activity
NitrofurantoinNitro group attached to a furan derivativeAntibacterial agent

Mechanistic Insights

The biological activity of (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide can be further elucidated through molecular docking studies. These studies help predict how the compound interacts with various biological targets, including enzymes and receptors.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Binding affinities towards enzymes such as iNOS and COX can be assessed.
  • DNA Interaction: Reactive intermediates formed from nitro reduction may covalently bind to DNA, leading to cytotoxicity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has shown that compounds containing furan and hydrazine moieties exhibit promising anticancer properties. For instance, derivatives similar to (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study reported that hydrazone derivatives demonstrated significant inhibition of tumor growth in vitro, attributed to their ability to induce apoptosis in cancer cells .

Case Study:
A recent study synthesized a series of hydrazone derivatives based on furan and evaluated their anticancer activity. The results indicated that compounds with the furan ring exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapeutic agents .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that similar furan-based compounds exhibit activity against a range of bacteria and fungi. The incorporation of nitro groups is known to enhance antimicrobial efficacy through mechanisms involving DNA damage and disruption of cellular processes .

Case Study:
In a comparative study, (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent .

Agrochemistry Applications

1. Pesticidal Activity
Compounds containing furan and hydrazine structures have been explored as potential pesticides. Their ability to disrupt metabolic pathways in pests makes them suitable candidates for development as agrochemicals.

Case Study:
A study focused on the synthesis of furan-based hydrazones, including derivatives of (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide, evaluated their effectiveness against agricultural pests such as aphids and beetles. Results indicated that these compounds exhibited significant insecticidal activity, suggesting their potential use in crop protection .

Materials Science Applications

1. Polymer Chemistry
The unique structural features of (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide allow it to be used as a building block in polymer synthesis. Its reactive functional groups can facilitate cross-linking reactions, leading to the development of novel polymeric materials with enhanced properties.

Case Study:
Research demonstrated the use of furan-based compounds in the synthesis of biodegradable polymers through click chemistry methodologies. The resulting materials exhibited improved mechanical properties and degradation rates compared to conventional plastics .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anticancer activity against MCF-7 cells
Antimicrobial PropertiesEffective against Staphylococcus aureus
AgrochemistryInsecticidal activity against aphids
Materials ScienceDevelopment of biodegradable polymers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-(2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide ()

  • Structural Differences : The chloro analog replaces the nitro and methyl groups on the benzamide ring with a single chlorine atom at the para position. This substitution reduces steric bulk and alters electronic properties, as chlorine is less electron-withdrawing than nitro.
  • Synthetic Pathway : Both compounds likely share a common hydrazine-condensation step, but the starting benzoyl chloride (4-chlorobenzoyl vs. 3-nitro-4-methylbenzoyl) differs.

(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) ()

  • Core Structure : Compound 2k features a coumarin-linked acetohydrazide instead of a benzamide backbone. The hydrazine group is attached to a hydroxy-nitrobenzylidene moiety.
  • Key Contrasts :
    • The coumarin system (a fused benzopyrone) introduces planar aromaticity and fluorescence properties absent in the target compound’s furan group.
    • The hydroxy-nitro substituent in 2k may facilitate hydrogen bonding, whereas the target’s nitro group is meta to the amide linkage, limiting directional interactions.
  • Synthesis : Both compounds involve hydrazide-aldehyde condensations, but 2k uses a coumarin-derived acetohydrazide, highlighting divergent synthetic strategies .

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b) ()

  • Structural Divergence : These derivatives incorporate a benzimidazole ring, a bicyclic aromatic system with basic nitrogen atoms, instead of the furan group.
  • Synthesis : Similar hydrazide-aldehyde condensation steps are employed, but the benzimidazole core necessitates additional synthetic steps (e.g., cyclization with 5-methyl-1,2-phenylenediamine) .

Physicochemical and Spectroscopic Properties

Property Target Compound 4-Chloro Analog () Compound 2k ()
Melting Point Not reported Not reported 210–212°C (from 2k synthesis)
Key IR Peaks Expected C=O (amide: ~1650 cm⁻¹), NO₂ (~1520 cm⁻¹) Similar amide/furan peaks C=O (amide: 1680 cm⁻¹), NO₂ (1535 cm⁻¹)
1H NMR (δ ppm) Aromatic H (8.0–8.5), furan H (~6.3) Chlorobenzamide H (~7.8) Coumarin H (6.8–8.2), hydroxy H (~10)

Q & A

Basic: What synthetic methodologies are reported for this compound, and what are the critical parameters affecting yield?

Answer:
The compound is typically synthesized via a hydrazine linkage formation between a hydrazide precursor and a nitro-substituted benzamide. Key steps include:

  • Reaction conditions : Refluxing in methanol or ethanol at 80–100°C for 4–6 hours under acidic catalysis (e.g., acetic acid) .
  • Purification : Recrystallization using methanol or ethanol is essential to achieve >85% purity .
  • Yield optimization : Control of stoichiometry (1:1.2 molar ratio of hydrazide to nitroaniline) and temperature gradients during cooling improves crystallinity and yield (reported 60–75%) .

Advanced: How can reaction kinetics and stereoselectivity be analyzed for the hydrazone formation step?

Answer:
Advanced methodologies include:

  • Time-resolved FT-IR spectroscopy : Monitors the disappearance of the carbonyl peak (C=O, ~1700 cm⁻¹) to track hydrazone formation .
  • Chiral HPLC : Resolves E/Z isomers using a Chiralpak® IA column (hexane:isopropanol 70:30, 1 mL/min) to quantify stereoselectivity .
  • DFT calculations : B3LYP/6-31G(d) models predict thermodynamic favorability of the E-isomer due to reduced steric hindrance between the 5-methylfuran and nitro groups .

Basic: What spectroscopic techniques are recommended for structural validation?

Answer:

  • 1H/13C NMR : Key signals include:
    • Hydrazinyl proton: δ 10.2–10.8 ppm (singlet, exchangeable).
    • Furan methyl group: δ 2.3–2.5 ppm (singlet, 3H) .
  • HRMS : Expected [M+H]+ m/z = 415.1423 (calculated using ESI+) .
  • FT-IR : Confirm hydrazone C=N stretch at ~1600 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .

Advanced: How can computational modeling elucidate electronic transitions in UV-Vis spectra?

Answer:

  • TD-DFT simulations : Using CAM-B3LYP/def2-TZVP, model the π→π* transition of the nitrobenzamide moiety (λmax ~350 nm) and n→π* transitions of the hydrazone group (λmax ~270 nm) .
  • Solvent effects : Include polarizable continuum models (PCM) for methanol to match experimental λmax shifts (±5 nm) .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

  • Degradation pathways : Hydrolysis of the hydrazone bond under high humidity (>60% RH) or acidic conditions .
  • Stabilization : Store at 2–8°C in amber vials with desiccants (silica gel). Purity loss <5% over 6 months under these conditions .
  • Monitoring : Use HPLC-DAD (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect degradation products like 5-methylfuran-2-carbaldehyde .

Advanced: How to design enzymatic inhibition assays for this compound’s biological evaluation?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to the nitrobenzamide’s ATP-binding mimicry .
  • Assay protocol :
    • In vitro kinase assay : Use ADP-Glo™ Kit (Promega) with IC50 determination via 8-point dose-response curves (0.1–100 µM) .
    • Data analysis : Fit inhibition data to a sigmoidal model (GraphPad Prism) and validate with negative controls (DMSO-only wells) .

Basic: What safety precautions are required for handling this compound?

Answer:

  • Hazard classification : Acute toxicity (oral, dermal: Category 4; H302, H312). Use PPE (gloves, lab coat, goggles) .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: Can flow chemistry improve scalability of the synthesis?

Answer:

  • Microreactor setup : Use a Corning® Advanced-Flow™ reactor with:
    • Residence time: 20–30 minutes at 90°C.
    • Solvent: Ethanol with 0.5% acetic acid.
    • Yield improvement : Continuous flow achieves 85% yield with >90% purity, reducing side products (e.g., hydrolyzed intermediates) .

Basic: How is the compound’s solubility profile characterized?

Answer:

  • Solubility screen : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Typical results:
    • PBS: <0.1 mg/mL (requires 10% DMSO for in vitro assays).
    • DMSO: >50 mg/mL .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Meta-analysis : Compare IC50 values normalized to assay conditions (e.g., ATP concentration, incubation time) .
  • Orthogonal assays : Validate kinase inhibition with Western blotting (phospho-antibody detection) to confirm target engagement .

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